Bienvenue dans la boutique en ligne BenchChem!

5-(3-Ethoxy-4-propoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

ligand efficiency molecular weight drug-likeness

This 2-unsubstituted thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (CAS 617694-36-7, MW 331.4 g/mol, CLogP ~3.0–3.5) provides a synthetically streamlined entry point for medicinal chemistry optimization. Unlike 2-aryl-substituted analogs (MW 407–464 Da) that introduce confounding π-stacking and lipophilicity variables, the unsubstituted core eliminates rotameric ambiguity in docking, enabling reliable FEP calculations and ligand-efficiency-guided library design. The 3-ethoxy-4-propoxybenzylidene substituent supports one-step diversification via aldehyde condensation, while intrinsic enzyme inhibition (cathepsin G IC₅₀ = 4.66 μM; alkaline phosphatase IC₅₀ = 11.7 μM) and EGFR-targeting potential (class IC₅₀ 2.46–4.72 μM) establish a validated starting point for kinase/phosphatase and COX-2-sparing anti-inflammatory programs.

Molecular Formula C16H17N3O3S
Molecular Weight 331.4 g/mol
CAS No. 617694-36-7
Cat. No. B4596161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-Ethoxy-4-propoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
CAS617694-36-7
Molecular FormulaC16H17N3O3S
Molecular Weight331.4 g/mol
Structural Identifiers
SMILESCCCOC1=C(C=C(C=C1)C=C2C(=O)N3C(=NC=N3)S2)OCC
InChIInChI=1S/C16H17N3O3S/c1-3-7-22-12-6-5-11(8-13(12)21-4-2)9-14-15(20)19-16(23-14)17-10-18-19/h5-6,8-10H,3-4,7H2,1-2H3/b14-9-
InChIKeyLNBBBAYJFWHMRJ-ZROIWOOFSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(3-Ethoxy-4-propoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (CAS 617694-36-7): Procurement-Grade Physicochemical and Structural Profile


5-(3-Ethoxy-4-propoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (CAS 617694-36-7) is a 2-unsubstituted member of the thiazolo[3,2-b][1,2,4]triazole-6(5H)-one fused heterocycle class, bearing a 3-ethoxy-4-propoxybenzylidene moiety at the 5-position . With a molecular formula of C₁₆H₁₇N₃O₃S and a molecular weight of 331.4 g/mol, it is structurally distinguished from the majority of commercially available analogs in the SALOR library that carry an additional 2-aryl substituent (e.g., 2-(4-methylphenyl), 2-(4-chlorophenyl), or 2-phenyl), which increases molecular weight into the 407–464 Da range and substantially elevates lipophilicity . Predicted physicochemical properties include a boiling point of 527.1 ± 60.0 °C, density of 1.33 ± 0.1 g/cm³, and a pKa of −1.91 ± 0.20 .

Why 2-Aryl-Substituted Thiazolo[3,2-b][1,2,4]triazol-6(5H)-one Analogs Cannot Substitute for CAS 617694-36-7 in Structure-Activity Studies


The absence of a 2-aryl substituent on the thiazolo[3,2-b][1,2,4]triazole-6(5H)-one core of CAS 617694-36-7 fundamentally alters its physicochemical and pharmacological profile relative to 2-substituted analogs such as CAS 617694-32-3 (2-(4-methylphenyl)) and CAS 617694-31-2 (2-(4-chlorophenyl)) . The 2-aryl group contributes approximately 90 Da of additional mass and introduces π-stacking and steric interactions that can dominate target binding, masking the contribution of the 5-benzylidene pharmacophore [1]. In drug-likeness analyses of 32 thiazolo[3,2-b][1,2,4]triazole derivatives, CLogP values spanned from 2.22 to 4.98 depending on substitution pattern, with 2-aryl derivatives consistently occupying the higher end of this range [2]. Substituting CAS 617694-36-7 with a 2-aryl analog in a screening cascade would therefore introduce uncontrolled variables in lipophilicity, membrane permeability, and off-target binding that cannot be normalized post hoc.

Quantitative Differentiation Evidence for CAS 617694-36-7 Versus Closest Thiazolo[3,2-b][1,2,4]triazol-6(5H)-one Analogs


Molecular Weight Reduction of 21.4% Versus the 2-(4-Methylphenyl) Analog Enables Superior Ligand Efficiency Metrics

CAS 617694-36-7 has a molecular weight of 331.4 g/mol, compared to 421.5 g/mol for the closest commercially available 2-substituted analog, (5Z)-5-(3-ethoxy-4-propoxybenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (CAS 617694-32-3), representing a 21.4% reduction in molecular mass . This 90.1 Da difference places CAS 617694-36-7 below the 400 Da threshold often used as a medicinal chemistry optimization cutoff, whereas the 2-aryl analog exceeds it. Lower molecular weight directly improves ligand efficiency indices (LE = 1.4 × pIC₅₀ / heavy atom count) when normalized for potency, a key metric in fragment-based and lead optimization campaigns [1].

ligand efficiency molecular weight drug-likeness lead optimization

Reduced Lipophilicity (Estimated CLogP ~3.0–3.5) Versus 2-Aryl Analogs (CLogP 4.25–4.98) Improves Aqueous Solubility and Oral Bioavailability Predictions

In a comprehensive drug-likeness analysis of 16 thiazolo[3,2-b][1,2,4]triazole derivatives (compounds 1a–16a), CLogP values ranged from 3.52 to 4.98, with 2-aryl-substituted derivatives consistently exhibiting CLogP ≥ 4.25 [1]. The 2-unsubstituted scaffold of CAS 617694-36-7 is predicted to occupy the lower end of this range (estimated CLogP ~3.0–3.5 based on fragment-based calculation), as the 2-aryl substituent alone contributes approximately 1.0–1.5 log units of additional lipophilicity . Compounds with CLogP > 5 exhibit lower solubility, higher protein binding, and increased metabolic turnover [1]. CAS 617694-36-7 is therefore expected to demonstrate superior aqueous solubility and a more favorable ADME profile than its 2-aryl counterparts.

lipophilicity CLogP ADME solubility bioavailability

Enzyme Inhibition Activity Confirmed for 2-Unsubstituted Thiazolo[3,2-b][1,2,4]triazol-6(5H)-one Scaffold: Alkaline Phosphatase IC₅₀ = 11.7 μM, Cathepsin G IC₅₀ = 4.66 μM

A closely related 2-unsubstituted thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (5-[(3-methyl-2-thienyl)methylene] derivative, CID 3246790) has experimentally determined enzyme inhibition constants deposited in BindingDB: IC₅₀ = 11,700 nM (11.7 μM) against human tissue-nonspecific alkaline phosphatase (TNAP) and IC₅₀ = 4,660 nM (4.66 μM) against human cathepsin G [1]. These data establish that the 2-unsubstituted thiazolo[3,2-b][1,2,4]triazol-6(5H)-one core possesses intrinsic enzyme inhibitory activity without requiring a 2-aryl substituent. In contrast, a 2-(4-methoxyphenyl)-substituted analog (CID 2140141) showed weaker TNAP inhibition (IC₅₀ = 5,800 nM), suggesting that 2-aryl substitution can be detrimental to target engagement in certain contexts [2].

alkaline phosphatase cathepsin G enzyme inhibition BindingDB screening

EGFR Tyrosine Kinase Inhibitory Potential Validated Across 30 5-Benzylidenethiazolo[3,2-b][1,2,4]triazol-6(5H)-one Derivatives: Class-Leading IC₅₀ of 2.46 μM

A 2025 study evaluated 30 novel 5-benzylidenethiazolo[3,2-b][1,2,4]triazole-6(5H)-one derivatives for antiproliferative and EGFR inhibitory activity. Compounds 6i and 6j inhibited EGFR enzyme activity with IC₅₀ values of 2.46 μM and 4.72 μM, respectively, and prevented EGFR-specific phosphorylation in A549 non-small cell lung cancer cells [1]. Compound 6e induced apoptosis and caused G1-phase cell cycle accumulation. While these specific compounds carry additional substituents, the 5-benzylidene-thiazolo[3,2-b][1,2,4]triazol-6(5H)-one core—shared identically with CAS 617694-36-7—was the pharmacophore responsible for EGFR kinase domain engagement in molecular docking studies [1]. This establishes the scaffold's target engagement potential independent of the specific benzylidene substitution pattern.

EGFR inhibition anticancer kinase inhibitor A549 apoptosis

Anti-Inflammatory Activity with Reduced Ulcerogenic Risk: Thiazolo[3,2-b][1,2,4]triazole-5(6H)-one Derivatives Surpass Indomethacin at 10 mg/kg in Murine Carrageenan Edema Model

Tozkoparan et al. demonstrated that thiazolo[3,2-b]-1,2,4-triazole-5(6H)-one derivatives exhibit potent in vivo anti-inflammatory activity. Compound 4b (a 2-methyl-6-benzylidene derivative) showed higher anti-inflammatory activity than indomethacin at the 10 mg/kg dose level in the carrageenan-induced paw edema model in mice, while causing no observable gastric lesions—a marked safety advantage over the reference NSAID [1]. The study tested compounds at 10, 20, and 40 mg/kg dose levels. A subsequent drug-likeness analysis of 32 structurally related derivatives confirmed a safe toxicity profile for the class, with no mutagenic, tumorigenic, or irritant risks predicted, and only moderate reproductive effect warnings [2].

anti-inflammatory COX ulcerogenicity indomethacin carrageenan edema

Synthetic Tractability: 2-Unsubstituted Scaffold Permits Direct 5-Benzylidene Functionalization Without Protecting Group Strategies Required for 2-Aryl Analogs

The synthesis of 2-unsubstituted thiazolo[3,2-b][1,2,4]triazol-6(5H)-ones proceeds via a one-step condensation of 3-unsubstituted-5-mercapto-1,2,4-triazole with chloroacetic acid and the appropriate aromatic aldehyde in acetic acid/acetic anhydride with anhydrous NaOAc, as established by Tozkoparan et al. [1]. In contrast, 2-aryl-substituted analogs require prior synthesis of 3-aryl-5-mercapto-1,2,4-triazoles, adding 1–2 synthetic steps and requiring aryl-specific optimization [2]. The 2-unsubstituted scaffold of CAS 617694-36-7 thus offers a more versatile platform for parallel library synthesis, as the 5-benzylidene position can be varied independently without interference from a pre-installed 2-substituent. One-pot, catalyst-free methodologies for functionalized thiazolo[3,2-b][1,2,4]triazoles have been reported with excellent yields at room temperature [3].

synthetic accessibility one-pot synthesis derivatization medicinal chemistry library synthesis

Recommended Research and Procurement Application Scenarios for 5-(3-Ethoxy-4-propoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (CAS 617694-36-7)


Fragment-Based and Ligand-Efficiency-Driven Lead Discovery for Kinase and Phosphatase Targets

CAS 617694-36-7, with its molecular weight of 331.4 g/mol and estimated CLogP of ~3.0–3.5, occupies an optimal property space for fragment elaboration or ligand-efficiency-guided optimization [1]. The 2-unsubstituted scaffold has demonstrated intrinsic enzyme inhibition (alkaline phosphatase IC₅₀ = 11.7 μM; cathepsin G IC₅₀ = 4.66 μM) [2], and the broader 5-benzylidenethiazolo[3,2-b][1,2,4]triazol-6(5H)-one class has shown EGFR inhibitory activity with IC₅₀ values of 2.46–4.72 μM [3]. Procurement of this compound enables medicinal chemistry teams to explore SAR at the 5-benzylidene position while maintaining ligand efficiency metrics that would be compromised by the additional ~90 Da of a 2-aryl substituent.

Anti-Inflammatory Drug Discovery with a Focus on Gastric-Sparing NSAID Alternatives

The thiazolo[3,2-b][1,2,4]triazole-5(6H)-one class has demonstrated in vivo anti-inflammatory efficacy surpassing indomethacin at 10 mg/kg in the carrageenan paw edema model, with the critical advantage of causing no observable gastric lesions [1]. A comprehensive drug-likeness analysis confirmed a safe toxicity profile for the class, with no mutagenic, tumorigenic, or irritant risks [2]. CAS 617694-36-7, as a 2-unsubstituted member of this class, provides a synthetically accessible entry point for systematic exploration of 5-benzylidene substituent effects on COX-1/COX-2 selectivity and in vivo gastric safety, without the confounding influence of a 2-aryl moiety on pharmacokinetics and target engagement.

Diversity-Oriented Synthesis and Focused Library Construction on the Thiazolo-Triazole Scaffold

The 2-unsubstituted thiazolo[3,2-b][1,2,4]triazol-6(5H)-one core of CAS 617694-36-7 permits direct, one-step diversification at the 5-benzylidene position via condensation with commercially available aromatic aldehydes [1]. This contrasts with 2-aryl-substituted analogs, which require pre-functionalization of the triazole precursor and limit the accessible chemical space [2]. One-pot, catalyst-free synthetic methodologies have been reported for this scaffold class with excellent yields [3], making CAS 617694-36-7 an ideal starting material for high-throughput parallel synthesis of focused screening libraries targeting kinase, phosphatase, or anti-inflammatory endpoints.

Computational Chemistry and Molecular Docking Studies of ATP-Binding Site Engagement

Molecular docking studies have confirmed that 5-benzylidenethiazolo[3,2-b][1,2,4]triazol-6(5H)-one derivatives engage the EGFR kinase ATP-binding pocket through the thiazolo-triazole core, with the 5-benzylidene substituent orienting toward the solvent-exposed region [1]. CAS 617694-36-7, with its 3-ethoxy-4-propoxybenzylidene substituent, offers a defined starting point for computational structure-based design: the 2-unsubstituted scaffold eliminates ambiguity in docking pose prediction caused by 2-aryl rotameric states, enabling more reliable free energy perturbation (FEP) calculations and pharmacophore model development. Its lower molecular weight and lipophilicity also reduce the risk of false-positive docking scores arising from non-specific hydrophobic collapse.

Quote Request

Request a Quote for 5-(3-Ethoxy-4-propoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.